Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride
Overview
Description
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused five- and six-membered ring structure with a carboxylic acid functional group attached to the five-membered nitrogen-containing ring. This compound is known for its significant applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of furo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves several steps, including the formation of the furo[3,2-c]pyridine core and subsequent functionalization. One common synthetic route involves the reaction of appropriate pyridine derivatives with furan derivatives under specific conditions . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled temperatures .
Chemical Reactions Analysis
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The major products formed depend on the specific reaction and conditions but often include various substituted derivatives of the original compound.
Scientific Research Applications
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of heterocyclic chemistry.
Biology: This compound is utilized in the development of biological probes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Furo[3,2-a]carbazole: Known for its use in traditional medicine and its unique synthetic route.
Imidazo[4,5-b]pyridine: Used as an inhibitor of c-MET kinases and has applications in cancer therapy.
4-Hydroxy-2-quinolones: Known for their diverse biological activities and synthetic versatility.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYLEAVNHCWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-97-3 | |
Record name | Furo[3,2-c]pyridine-4-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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